Intermediate Specificity: CAS 221221-16-5 Is the Exclusive Ring-Closure Acid for Nemonoxacin API, Not a Generic Fluoroquinolone Intermediate
CAS 221221-16-5 is explicitly designated as Nemonoxacin Intermediate-1 (奈诺沙星环合酸) and is the committed ring-closure acid intermediate in the published and patented synthesis of nemonoxacin malate, the approved non-fluorinated quinolone antibiotic . In contrast, the structurally related 6,7-difluoro analog (1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, CAS 112811-72-0, and its ethyl ester CAS 112811-71-9) is designated as the key intermediate for gatifloxacin and moxifloxacin . The two intermediates feed into entirely divergent final API structures: nemonoxacin (C-6 = H, non-fluorinated) versus gatifloxacin/moxifloxacin (C-6 = F, 6-fluoro fluoroquinolones). A published nemonoxacin malate synthesis route confirms that CAS 221221-16-5 (as its ethyl ester) is converted through boron chelate formation, coupling with (3S,5S)-5-methylpiperidin-3-yl carbamate, and subsequent deprotection to yield nemonoxacin, with an overall total yield of approximately 65% from this intermediate [1].
| Evidence Dimension | Intermediate-to-API pathway specificity |
|---|---|
| Target Compound Data | CAS 221221-16-5 → Nemonoxacin (C-8-methoxy, C-6 = H, non-fluorinated quinolone); overall yield ~65% from this intermediate [1] |
| Comparator Or Baseline | CAS 112811-71-9/112811-72-0 (6,7-difluoro analog) → Gatifloxacin/Moxifloxacin (C-8-methoxy, C-6 = F, 6-fluoro fluoroquinolones) |
| Quantified Difference | The two intermediates produce structurally and pharmacologically distinct final APIs: one is non-fluorinated (NFQ), the other is 6-fluorinated (FQ). Interchanging the intermediates would produce the wrong API entirely. |
| Conditions | Published synthetic routes: nemonoxacin malate synthesis (Wanfang/Zhejiang Medicine) vs. gatifloxacin/moxifloxacin synthesis (TCI/Bayer routes) |
Why This Matters
For procurement in NFQ-focused R&D or generic nemonoxacin development, CAS 221221-16-5 is the only intermediate that yields the correct non-fluorinated API; substituting the cheaper and more widely available 6,7-difluoro intermediate results in a different, fluorinated final compound with distinct regulatory and pharmacological profiles.
- [1] 浙江医药股份有限公司新昌制药厂, 太景生物科技股份有限公司. 苹果酸奈诺沙星的合成 (Synthesis of Nemonoxacin Malate). 中国医药工业杂志 (Chinese Journal of Pharmaceuticals), 2014, 45(2): 101-103. Total yield approximately 65%. View Source
